

physicochemical properties of 2-Fluoro-4-methyl-5-nitroaniline

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitroaniline

Cat. No.: B2414679

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Fluoro-4-methyl-5-nitroaniline**

Introduction

2-Fluoro-4-methyl-5-nitroaniline is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a nucleophilic amine, an electron-withdrawing nitro group, a directing methyl group, and a strategically placed fluorine atom—imparts a distinct reactivity profile. This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and insights into its applications, tailored for researchers and professionals in drug development and chemical synthesis. The fluorinated structure is particularly notable for its role in enhancing the bioavailability and metabolic stability of derivative compounds, making it a valuable intermediate in the synthesis of modern agrochemicals and pharmaceuticals.^[1]

Chemical Identity and Structure

The structural arrangement of functional groups on the benzene ring is fundamental to the chemical behavior of **2-Fluoro-4-methyl-5-nitroaniline**. The electron-donating amine and methyl groups, contrasted with the electron-withdrawing nitro and fluoro groups, create a complex electronic environment that dictates its reactivity in synthetic transformations.

Caption: Chemical structure of **2-Fluoro-4-methyl-5-nitroaniline**.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Source(s)
CAS Number	259860-00-9	[1] [2]
Molecular Formula	C ₇ H ₇ FN ₂ O ₂	[1]
Molecular Weight	170.14 g/mol	[1] [2]
MDL Number	MFCD15527685	[1] [2]

| Purity | Typically ≥97% |[\[1\]](#)[\[2\]](#) |

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and reaction setup. The melting point, in particular, serves as a primary indicator of purity.

Table 2: Summary of Physicochemical Properties

Property	Value	Source(s)
Appearance	Data not explicitly available; related compounds are powders.	[3]
Melting Point	80-82 °C	[2]
Boiling Point	Data not available	
Solubility	Sparingly soluble in water but dissolves well in organic solvents. [4]	

| Storage | 2-8°C, away from light, in a dry, sealed container. |[\[1\]](#) |

Experimental Protocols for Property Determination

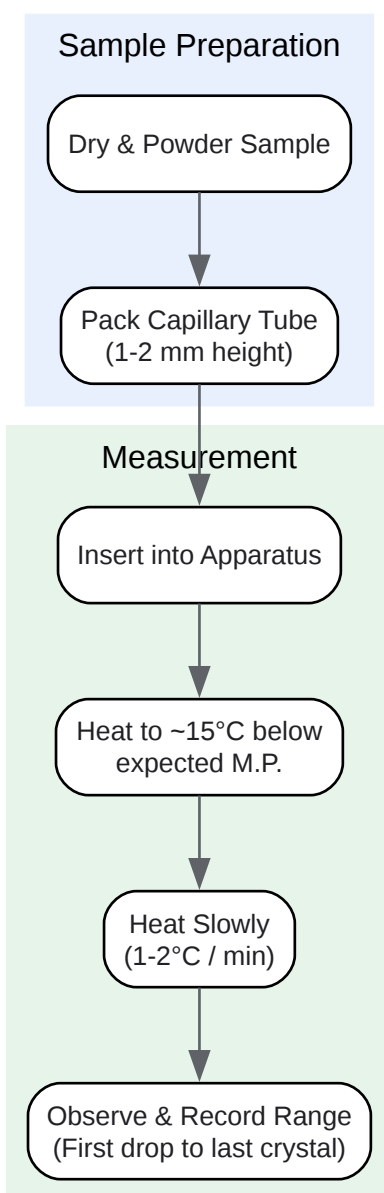
The accurate determination of physicochemical properties is fundamental to chemical characterization and quality control. The following sections detail standardized, self-validating protocols for measuring melting point and solubility.

Melting Point Determination: Capillary Method

The capillary method is a universally accepted technique for determining the melting point of a solid crystalline substance.^[5] Its significance lies in the fact that pure compounds exhibit a sharp, well-defined melting point, while impurities typically cause a depression and broadening of the melting range.^[6] This provides a rapid and cost-effective assessment of purity.

Step-by-Step Protocol:

- **Sample Preparation:** Ensure the **2-Fluoro-4-methyl-5-nitroaniline** sample is completely dry and finely powdered to allow for uniform packing and heat transfer.^[5]
- **Capillary Packing:** Gently press the open end of a capillary tube into the powdered sample. A small amount of the substance should enter the tube. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 1-2 mm.^[7]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of a melting point apparatus.^[5]
- **Rapid Heating (Optional):** For an unknown compound, it is standard practice to first perform a rapid determination by heating quickly to find an approximate melting point.^[6]
- **Careful Determination:** Cool the apparatus and use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point found.
- **Slow Heating:** Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.



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Caption: Workflow for Melting Point Determination via the Capillary Method.

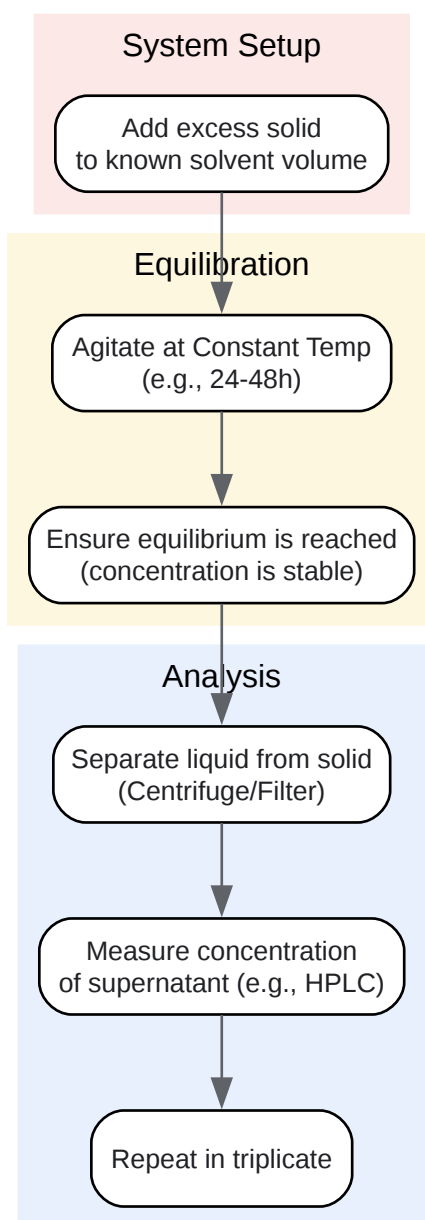
Solubility Determination: Equilibrium Shake-Flask Method

Determining the solubility of a compound is essential for drug development, as it influences absorption and bioavailability. The shake-flask method is a traditional and reliable approach to

measure equilibrium solubility.[8] The core principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.

Step-by-Step Protocol:

- **System Preparation:** Add an excess amount of solid **2-Fluoro-4-methyl-5-nitroaniline** to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container. The presence of undissolved solid is necessary to ensure saturation is reached.[8]
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) for a sufficient period to allow the system to reach equilibrium.[9] This duration should be predetermined, often 24 hours or longer, until the concentration of the dissolved solute remains constant over time.[8]
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material. This can be achieved through centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.
- **Concentration Analysis:** Accurately measure the concentration of the solute in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Replication:** The experiment should be performed in at least triplicate to ensure the reproducibility of the results.[9]



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Caption: Workflow for Equilibrium Solubility Determination.

Applications in Research and Development

2-Fluoro-4-methyl-5-nitroaniline is primarily used as a versatile intermediate in multi-step organic synthesis.^[1] Its applications are concentrated in two main industrial sectors:

- Agrochemicals: The reactive amine and nitro groups, combined with the fluorine atom, make it a valuable precursor for developing herbicides and insecticides.[\[1\]](#)
- Pharmaceuticals: It is employed in pharmaceutical research for constructing nitrogen-containing heterocyclic compounds, which are common scaffolds in many drug molecules.[\[1\]](#)

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. **2-Fluoro-4-methyl-5-nitroaniline** is classified with the following hazards:

- Harmful: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[\[2\]](#)
- Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)

Recommended Handling Procedures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[2\]](#)
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Store in a cool (2-8°C), dry, and dark place in a tightly sealed container to maintain stability.[\[1\]](#)

Conclusion

2-Fluoro-4-methyl-5-nitroaniline is a key synthetic intermediate with well-defined physicochemical properties. Its melting point of 80-82°C serves as a reliable indicator of its purity, which can be verified using standard capillary methods. Understanding its solubility characteristics through systematic protocols like the shake-flask method is critical for its application in solution-phase reactions and for the development of downstream products. The strategic combination of its functional groups underpins its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Adherence to established safety protocols is essential when handling this compound.

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